imidazo[1,2-c]pyrimidin-5(6H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6H-imidazo[1,2-c]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-8-2-1-5-7-3-4-9(5)6/h1-4H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICKXGZWALFYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)N2C1=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30971017 | |
| Record name | Imidazo[1,2-c]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55662-66-3, 849035-92-3 | |
| Record name | Ethenocytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55662-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,N(4)-ethanocytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055662663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo[1,2-c]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 849035-92-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for Imidazo 1,2 C Pyrimidin 5 6h One
Overview of Established Synthetic Routes
Established methods for synthesizing imidazo[1,2-c]pyrimidin-5(6H)-one and its derivatives often involve cyclization, condensation, and cross-coupling reactions. These techniques are foundational in constructing the core heterocyclic structure.
Cyclization Reactions
Cyclization reactions are a common strategy for forming the fused ring system of imidazo[1,2-c]pyrimidines. These reactions typically involve the formation of a new ring by joining two ends of a single molecule or by reacting two different molecules. For instance, intramolecular cyclization can be a key step in forming the pyrimidine (B1678525) ring onto an existing imidazole (B134444) structure or vice-versa. rsc.org
Condensation Reactions
Condensation reactions are frequently employed in the synthesis of imidazo[1,2-c]pyrimidine (B1242154) derivatives. bio-conferences.org These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. A notable example is the reaction between 2-aminopyridines and α-haloketones, which has been a classical method for synthesizing related imidazo[1,2-a]pyridines. bio-conferences.org This approach can be adapted for the synthesis of the this compound core.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds and has been utilized in the synthesis of substituted imidazo[1,2-c]pyrimidin-5(6H)-ones. researchgate.netnih.gov This reaction typically involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. rsc.orgrsc.org For example, 8-iodothis compound can be reacted with various aryl and heteroarylboronic acids to produce a range of derivatives in good yields. researchgate.net This method is particularly useful for introducing diverse substituents at specific positions of the heterocyclic core, allowing for the exploration of structure-activity relationships. nih.govmdpi.com
Novel Synthetic Approaches and Their Efficacy
More recent synthetic strategies have focused on improving efficiency, atom economy, and the ability to generate diverse libraries of compounds. These include the use of readily available starting materials like nucleobases and the development of one-pot multicomponent reactions.
Utilizing Nucleobases as Starting Materials (e.g., Cytosine, Guanine, Adenine)
A significant advancement in the synthesis of this compound involves the use of nucleobases such as cytosine, guanine, and adenine (B156593) as starting materials. researchgate.netresearchgate.net This approach is attractive due to the structural similarity between the starting nucleobases and the target molecule. For instance, 8-iodothis compound has been synthesized from 5-iodocytosine (B72790). researchgate.net Similarly, reactions of cytosine, guanine, and adenine with α-bromoacetophenone have been shown to produce fused this compound and related imidazopurine derivatives. researchgate.net
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) offer a highly efficient route to complex molecules like this compound derivatives by combining three or more reactants in a single reaction vessel. tandfonline.comtandfonline.com This strategy simplifies the synthetic process, reduces waste, and allows for the rapid generation of a library of compounds. For example, a three-component condensation of an aldehyde, an isonitrile, and 2-aminopyridine (B139424) has been used to synthesize related imidazo[1,2-a]pyridines. bio-conferences.org A similar approach involves the one-pot, three-component reaction of aryl glyoxals, thiobarbituric acid, and 2-aminopyridine to yield highly functionalized imidazopyridine derivatives. tandfonline.com Another efficient method is the five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethene, and various diamines to synthesize novel imidazo[1,2-a]pyridine-6-carbohydrazides. rsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. For the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives, this method offers significant advantages over conventional heating. nih.govsci-hub.se The use of microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while providing moderate to excellent yields. nih.govsci-hub.se
One notable approach involves the preparation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones using microwave heating, which facilitates efficient synthesis from readily available reagents. rsc.org Similarly, a sequential two-step, one-pot multicomponent reaction for synthesizing novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives has been successfully performed under microwave conditions, highlighting the method's utility in constructing complex heterocyclic systems. nih.gov This protocol utilizes p-toluenesulfonic acid as a catalyst and ethanol (B145695) as a green solvent, achieving yields ranging from 46% to 80%. nih.gov
Another efficient method involves the condensation of 2-aminopyrimidine (B69317) with various 2-bromoarylketones, catalyzed by basic alumina (B75360) (Al2O3) under solvent-free microwave irradiation. nih.gov This convenient and effective synthesis underscores the potential of combining microwave technology with solid-supported catalysts for environmentally benign processes. nih.gov The key benefits of microwave-assisted synthesis are the rapid reaction times and often improved product yields compared to traditional thermal methods. sci-hub.se
Table 1: Comparison of Microwave-Assisted vs. Thermal Synthesis of Imidazo[1,2-a]pyridine (B132010) Derivatives
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Bromination of Acetophenones | Microwave | 15 min | 50-99% | sci-hub.se |
| Bromination of Acetophenones | Thermal | 40-120 min | 95-98% | sci-hub.se |
| Imidazo[1,2-a]pyridine Synthesis | Microwave | 60 sec | 24-99% | sci-hub.se |
| Imidazo[1,2-a]pyridine Synthesis | Thermal | Not specified | 80% | sci-hub.se |
Catalyst-Free Protocols
The development of catalyst-free synthetic methods is a significant goal in organic chemistry, aiming to reduce costs, simplify purification processes, and minimize environmental impact from metal catalysts. Several catalyst-free protocols for the synthesis of imidazo[1,2-a]pyrimidines and related heterocycles have been reported.
For instance, an environmentally benign and efficient method has been developed for synthesizing benzo researchgate.netsciencepg.comimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives in aqueous media without a catalyst. rsc.org This procedure involves the simple combination of 2-aminobenzimidazole (B67599), an aldehyde, and cyanoacetamide, offering excellent yields and an easy workup. rsc.org Another approach describes a one-pot, multi-component reaction for creating imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine (B8458354) derivatives that proceeds under mild conditions without a catalyst, noted for its simplicity and high atom economy. researchgate.net Furthermore, a new class of fused tricyclic benzo researchgate.netsciencepg.comimidazo[1,2-a]-pyrimidine-3-carboxamide derivatives has been synthesized through a one-pot, sequential four-component condensation reaction without a catalyst, achieving good yields. researchgate.net
Green Chemistry Approaches (e.g., Deep Eutectic Solvents, Al2O3 catalyst)
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds. The use of deep eutectic solvents (DESs) and solid-supported catalysts like alumina (Al2O3) exemplifies this trend.
Deep eutectic solvents, valued for being environmentally benign and biodegradable, have been employed as efficient media for the synthesis of imidazo[1,2-a]pyridines. researchgate.netsciencepg.comsciencepublishinggroup.com One catalyst-free approach utilizes a choline (B1196258) chloride-based DES for a three-component reaction, affording the desired products in good yields (57–87%) within 2–6 hours. researchgate.net The simple filtration-based purification process further enhances the green credentials of this method. researchgate.net Another study reports the one-pot synthesis of imidazo[1,2-a]pyridines in a DES where the reaction between N-bromosuccinimide, acetophenones, and 2-aminopyridine completes within minutes at room temperature, avoiding the isolation of lachrymatory intermediates. sciencepg.comsciencepublishinggroup.com
Solid catalysts also play a role in green synthetic strategies. Basic alumina (Al2O3) has been used as an environmentally friendly, non-toxic, and sustainable catalyst for the synthesis of imidazo[1,2-a]pyrimidine derivatives. nih.gov This method, performed under solvent-free microwave irradiation, benefits from the high surface area and thermal stability of Al2O3, although yields were noted to be lower than expected in some cases. nih.gov The combination of microwave assistance with green solvents or catalysts represents a significant step towards sustainable chemical production. nih.govrsc.org
Table 2: Green Synthesis Approaches for Imidazo[1,2-a]pyrimidine/pyridine (B92270) Scaffolds
| Approach | Catalyst/Medium | Key Features | Yield | Reference |
|---|---|---|---|---|
| Microwave-assisted | p-TSA / Ethanol | One-pot, sequential reaction | 46-80% | nih.gov |
| Multicomponent Reaction | Choline Chloride-based DES | Catalyst-free, biodegradable solvent | 57-87% | researchgate.net |
| One-pot Synthesis | Deep Eutectic Solvent | Rapid, room temperature, no isolation of intermediates | Not specified | sciencepg.comsciencepublishinggroup.com |
Mechanistic Investigations of Formation Pathways
Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing reaction conditions and controlling product selectivity. researchgate.netnih.govnih.govnih.gov
Proposed Reaction Mechanisms
Several plausible mechanisms have been proposed for the synthesis of the imidazo[1,2-a]pyrimidine core. A common pathway involves the initial reaction of a 2-aminoimidazole or 2-aminopyrimidine derivative with a suitable electrophile.
For the synthesis of 3-phenylthis compound, a proposed mechanism begins with the reaction of cytosine with α-bromoacetophenone. researchgate.net In the synthesis of related imidazo[1,2-a]pyrimidines, the reaction between 2-aminopyrimidine and α-haloketones, known as the Chichibabin reaction, is a foundational method. nih.gov Mechanistic proposals often involve an initial condensation to form an imine, followed by an intramolecular cyclization. For example, in an iodine-catalyzed three-component reaction, the condensation of 2-aminopyridine with an aldehyde yields an imine ion, which is then activated by the Lewis acid iodine to facilitate nucleophilic attack by an isocyanide, leading to cyclization. nih.gov
In the reaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides, the proposed mechanism, supported by HPLC-MS analysis and quantum chemical calculations, involves a series of tandem recyclization steps to form the final tetrahydroimidazo[1,2-a]pyrimidine products. nih.gov A divergent regioselective synthesis of benzo researchgate.netsciencepg.comimidazo[1,2-a]pyrimidines from β-enamino diketones and 2-aminobenzimidazole also highlights how the electronic nature of substituents dictates the reaction pathway, leading to different regioisomers. bohrium.com
Intermediate Formation and Transformation
The isolation or detection of reaction intermediates provides strong evidence for a proposed mechanistic pathway. In the synthesis of imidazo[1,2-a]pyrimidines, several key intermediates have been identified.
A cascade synthesis of fused imidazo[1,2-a]pyrimidines proceeds through a propargylamine (B41283) intermediate. nih.gov This intermediate is formed via a transition-metal catalyzed coupling of 2-aminobenzimidazole, an aldehyde, and an alkyne. The subsequent intramolecular cyclization of the propargylamine leads to the final product. nih.gov
Regioselectivity and Stereoselectivity in Synthesis
Controlling regioselectivity is a critical challenge in the synthesis of substituted heterocyclic systems. In the context of imidazo[1,2-a]pyrimidines, the substitution pattern on the starting materials often dictates the final arrangement of atoms in the fused ring system.
A notable example is the divergent and regioselective cyclocondensation of β-enamino diketones with 2-aminobenzimidazole. bohrium.com Depending on whether the diketone possesses a carboxyethyl or a trifluoromethyl group, the reaction exclusively yields either the 1,2- or 1,4-regioisomer of the resulting benzo researchgate.netsciencepg.comimidazo[1,2-a]pyrimidine. bohrium.com The structure of these regioisomers was unambiguously confirmed by 2D-NMR experiments and single-crystal X-ray analysis. bohrium.com
Similarly, an efficient regioselective cascade synthesis of N-fused imidazo (B10784944) heterocycles has been developed where a propargylamine intermediate undergoes a regioselective 6-endo-dig cyclization to form highly functionalized imidazo[1,2-a]pyrimidines. nih.gov The synthesis of N-substituted (trifluoromethyl)pyrimidin-2(1H)-ones also demonstrates excellent regioselective control, where the choice of cyclocondensation partner (nonsymmetric ureas vs. 2-methylisothiourea sulfates) determines whether the 1,4- or 1,6-regioisomer is formed. nih.gov The use of deep eutectic solvents has also been shown to influence the chemo selectivity of reactions in some cases. researchgate.net
Derivatization Strategies for this compound Scaffolds
Substituent Effects on Reaction Outcomes
The nature of substituents on the this compound scaffold significantly influences the outcomes of derivatization reactions and the properties of the resulting products. This is particularly evident in studies targeting the development of biologically active molecules. nih.gov
For instance, in the context of developing cyclin-dependent kinase 2 (CDK2) inhibitors, the size of the substituent at position 8 has a profound effect on the inhibitory activity of the compounds. nih.gov Research has established a clear structure-activity relationship where small aromatic substituents at this position are well-tolerated. nih.gov
Table 2: Effect of Substituent Size at Position 8 on CDK2 Inhibition. nih.gov
| Substituent at Position 8 | Relative Size | Observed CDK2 Inhibition (IC50) |
|---|---|---|
| Aromatic moieties up to naphthyl or methoxyphenyl | Small to Medium | Single-digit micromolar values |
| Larger groups (e.g., substituted biphenyls) | Large | Decreased activity |
These findings suggest that the steric bulk at position 8 is a critical parameter. While smaller groups can fit into the ATP binding pocket of the kinase, larger substituents likely cause steric clashes that reduce binding affinity and, consequently, inhibitory potency. nih.govnih.gov This highlights the importance of substituent choice in the design of functional molecules based on this scaffold.
Functionalization at Specific Ring Positions
The ability to selectively functionalize specific positions on the this compound ring system is crucial for systematic structure-activity relationship studies. nih.gov
Position 8: As previously mentioned, position 8 is a primary site for modification. The synthesis of 8-iodothis compound provides a key intermediate for introducing a diverse range of aromatic and heteroaromatic groups via Suzuki-Miyaura cross-coupling. researchgate.netnih.gov This has been the most extensively explored position for derivatization.
Positions 2 and 3: Modifications at the 2 and 3 positions of the imidazole ring have also been reported. These are typically achieved through methods such as halogenation, which introduces a reactive site for further manipulation. nih.gov
Position 6: The nitrogen atom at position 6, part of the pyrimidinone ring, is a site for alkylation. This allows for the introduction of various alkyl chains, which can influence the solubility and pharmacokinetic properties of the resulting compounds. nih.gov
The selective functionalization at these distinct positions allows for a multi-pronged approach to optimizing the properties of the core scaffold. nih.gov
Formation of Fused Ring Systems
The this compound scaffold can also serve as a building block for the synthesis of more complex, fused heterocyclic systems. This is achieved by performing reactions that form new rings attached to the parent scaffold. researchgate.net
A notable example is the reaction of α-bromoacetophenone with nucleobases like cytosine. This reaction initially forms the this compound core, which can then be elaborated to create fused systems such as imidazo[2,1-i]purine and imidazo[2,1-b]purin-4(5H)-one. researchgate.net The mechanism for the formation of such fused systems often involves an initial nucleophilic attack from a nitrogen atom on the core scaffold, followed by an intramolecular cyclization and dehydration sequence to yield the final polycyclic structure. nih.gov This strategy significantly expands the structural diversity that can be accessed from the this compound template.
Structure Activity Relationship Sar Studies of Imidazo 1,2 C Pyrimidin 5 6h One Derivatives
Quantitative Structure-Activity Relationships (QSAR/3D-QSAR)
Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity. These methods are instrumental in the development of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives.
In one study, a 3D-QSAR model was successfully employed to design and synthesize twenty-eight this compound nucleoside derivatives with a sulfonamide scaffold. nih.gov This model led to the identification of compound B29 , which exhibited potent inactivating activity against the pepper mild mottle virus (PMMoV) with an EC50 of 11.4 μg/mL. nih.gov This activity was superior to both the template molecule B16 (15.3 μg/mL) and the commercial antiviral agent ningnanmycin (B12329754) (65.8 μg/mL). nih.gov The 3D-QSAR analysis provided valuable insights into the structural requirements for enhanced antiviral potency, guiding the strategic placement of substituents on the core scaffold.
Another study focused on the development of this compound derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. nih.gov A series of 26 compounds with aromatic moieties at position 8 were synthesized and their inhibitory activities were determined. nih.gov 2D-QSAR studies revealed that smaller substituents at this position generally resulted in better inhibitory activity. nih.gov This information, combined with docking studies, helps in understanding the binding modes of these inhibitors and provides a basis for the future design of more potent CDK2 inhibitors.
Influence of Substituents on Biological Activity
The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core.
The introduction of aromatic moieties at the 8-position of the this compound scaffold has been a key strategy in the development of CDK2 inhibitors. nih.gov Research has shown that the size of the aromatic substituent at this position plays a critical role in determining the inhibitory potency. nih.gov
A study involving 26 derivatives with different aromatic groups at position 8 demonstrated that smaller substituents, such as naphthyl or methoxyphenyl groups, generally led to compounds with single-digit micromolar IC50 values against CDK2. nih.gov In contrast, larger substituents, like substituted biphenyls, resulted in a decrease in inhibitory activity. nih.gov This suggests that the ATP binding pocket of CDK2 has specific steric constraints at the region accommodating the 8-position substituent.
The incorporation of a sulfonamide scaffold into this compound nucleoside derivatives has proven to be a successful strategy for developing agents with significant antiviral activity. nih.gov Sulfonamides are a well-known class of compounds with a broad spectrum of pharmacological activities. nih.gov
In a notable study, twenty-eight this compound nucleoside derivatives featuring a sulfonamide moiety were synthesized. nih.gov The strategic inclusion of the sulfonamide group contributed to the potent inactivating activity against the pepper mild mottle virus (PMMoV). nih.gov The most active compound, B29 , emerged from this series, highlighting the positive influence of the sulfonamide scaffold on the biological profile of these derivatives. nih.gov
The size and electronic nature of substituents at various positions of the this compound core significantly impact their biological activity. This is a fundamental principle in SAR studies.
The electronic properties of the substituents also play a crucial role. The introduction of electron-donating or electron-withdrawing groups can influence the binding affinity of the molecule to its target protein by altering its electronic distribution and hydrogen-bonding capabilities.
Pharmacophore Identification and Lead Optimization
Pharmacophore modeling is a crucial step in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. dovepress.com This model then serves as a template for designing new, more potent compounds and for lead optimization.
For this compound derivatives, pharmacophore models have been developed to guide the synthesis of novel inhibitors. In the context of CDK2 inhibitors, a pharmacophore model would typically include hydrogen bond donors and acceptors, as well as hydrophobic features that are essential for binding to the ATP pocket of the enzyme. nih.gov The identification of a novel this compound core for CDK2 inhibition itself represents a significant step in lead discovery. nih.gov
Lead optimization is the process of modifying a biologically active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov For the this compound series of CDK2 inhibitors, lead optimization efforts have focused on modifying substituents at various positions of the heterocyclic core. nih.gov For example, the synthesis of derivatives with modifications at positions 2, 3, 6, and 8 has been reported, leading to compounds with micro- to submicromolar inhibition of CDK2/cyclin E activity. nih.gov The most potent compound from this series, 3b , was further characterized to understand its binding to CDK2. nih.gov
Analysis of Binding Modes and Key Interactions
Understanding the binding mode of a ligand within its target protein is fundamental for structure-based drug design. Techniques such as X-ray crystallography and molecular docking are employed to elucidate these interactions.
For the this compound derivatives targeting CDK2, docking studies have revealed that these compounds bind in the ATP pocket of the enzyme. nih.gov These studies have shown that the inhibitors can form up to two hydrogen bonds with the hinge region of CDK2, a critical interaction for kinase inhibition. nih.gov The orientation of the inhibitor core and the placement of the substituents at position 8 can vary, leading to different binding modes. nih.gov
The co-crystal structure of compound 3b in complex with CDK2 has been solved, providing a detailed view of its binding mode. nih.gov This structure confirmed that 3b binds in the ATP pocket and forms a crucial hydrogen bonding interaction with the hinge region residue Leu83. nih.gov In the case of the antiviral compound B29 , molecular docking and microscale thermophoresis studies indicated that it binds to the coat protein (CP) of the pepper mild mottle virus. nih.gov The key interactions were identified with amino acids at positions 62 and 144 of the viral CP. nih.gov
Data Tables
Table 1: Biologically Active this compound Derivatives
| Compound | Target | Biological Activity | IC50/EC50 | Reference |
| B29 | Pepper Mild Mottle Virus (PMMoV) Coat Protein | Antiviral | 11.4 µg/mL | nih.gov |
| B16 (template) | Pepper Mild Mottle Virus (PMMoV) Coat Protein | Antiviral | 15.3 µg/mL | nih.gov |
| 3b | Cyclin-Dependent Kinase 2 (CDK2) | Anticancer | Submicromolar | nih.gov |
| Various | Cyclin-Dependent Kinase 2 (CDK2) | Anticancer | Single-digit micromolar | nih.gov |
Hydrogen Bonding Networks
Hydrogen bonds are critical for the orientation and stabilization of this compound derivatives within the active sites of their biological targets. Docking studies and co-crystal structures have revealed that these compounds commonly act as hydrogen bond donors and acceptors, particularly within the ATP-binding pocket of kinases like Cyclin-Dependent Kinase 2 (CDK2).
Research on a series of these derivatives as CDK2 inhibitors has shown that they can form up to two crucial hydrogen bonds with the hinge region of the kinase. nih.gov This interaction is a hallmark of many Type I kinase inhibitors and is essential for potent inhibition. The co-crystal structure of compound 3b (see Table 2) in complex with CDK2 confirmed a distinct hydrogen bonding interaction with the backbone of residue Leu83 in the hinge region. nih.gov This bond helps to anchor the inhibitor in the ATP pocket, facilitating further interactions and contributing significantly to its inhibitory activity. nih.govresearchgate.net
| Feature | Description | Target Protein | Source(s) |
| Hydrogen Bonds | Up to two hydrogen bonds formed with the kinase hinge region. | CDK2 | nih.gov |
| Key Interaction | A specific hydrogen bond is observed between the inhibitor and the backbone of Leu83. | CDK2 | nih.govresearchgate.net |
Hydrophobic Interactions
Hydrophobic interactions play a vital role in the binding affinity of this compound derivatives. The nature and size of substituents on the core scaffold determine how well the compound fits into hydrophobic pockets within the target's binding site.
SAR studies on derivatives substituted at position 8 have demonstrated the importance of substituent size for CDK2 inhibition. nih.gov It was found that smaller aromatic moieties, up to the size of a naphthyl or methoxyphenyl group, generally result in compounds with single-digit micromolar IC₅₀ values. nih.govresearchgate.net However, introducing larger substituents, such as substituted biphenyls, led to a decrease in inhibitory activity. nih.govresearchgate.net This suggests that the binding pocket has a defined size, and bulky substituents may cause steric clashes that prevent optimal binding.
| Position of Substitution | Substituent Type | Effect on CDK2 Activity | Source(s) |
| Position 8 | Small (e.g., naphthyl, methoxyphenyl) | Single-digit micromolar IC₅₀ values | nih.govresearchgate.net |
| Position 8 | Large (e.g., substituted biphenyls) | Decreased activity | nih.govresearchgate.net |
Role of Specific Amino Acid Sites in Target Binding
The efficacy of this compound derivatives is highly dependent on their interaction with specific amino acid residues in the target protein. Identifying these key residues is fundamental for structure-based drug design.
In the context of CDK2 inhibition, the hinge region residue Leu83 is a critical anchor point, forming a key hydrogen bond with the inhibitor. nih.gov The binding mode of compound 3b was confirmed by solving its co-crystal structure in complex with CDK2, which showed it occupying the ATP binding pocket. nih.govresearchgate.net
In a different therapeutic area, this compound nucleoside derivatives have been studied as inactivators of the Pepper Mild Mottle Virus (PMMoV). nih.gov For these compounds, molecular docking and microscale thermophoresis experiments identified that amino acids at positions 62 and 144 of the PMMoV coat protein (CP) are likely the key sites of action for the potent derivative B29 . researchgate.netnih.gov Site-directed mutagenesis studies, creating mutants like PMMoV CPR62A and PMMoV CPL144A, showed significantly reduced binding affinity compared to the wild-type protein, confirming the importance of these specific residues for the compound's antiviral activity. nih.gov
| Target Protein | Key Amino Acid Residue(s) | Type of Interaction | Compound Example | Source(s) |
| CDK2 | Leu83 | Hydrogen bonding in the ATP pocket hinge region. | 3b | nih.govresearchgate.net |
| PMMoV Coat Protein | Arg62, Leu144 | Key binding sites for inhibitor action. | B29 | researchgate.netnih.gov |
Computational Chemistry and Molecular Modeling of Imidazo 1,2 C Pyrimidin 5 6h One
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design, providing a model of the ligand-protein interaction.
Molecular docking simulations have been successfully employed to predict the binding modes of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives with various protein targets. For instance, in the context of cyclin-dependent kinase 2 (CDK2) inhibition, docking studies using the Glide software revealed that these compounds can form up to two hydrogen bonds with the hinge region of CDK2. nih.gov The orientation of the inhibitor core and the placement of substituents at position 8 were observed to vary, influencing the binding interactions. nih.gov
In a different study targeting the proteins involved in SARS-CoV-2 cell entry, molecular docking of imidazo[1,2-a]pyrimidine (B1208166) derivatives was performed against human angiotensin-converting enzyme 2 (hACE2) and the spike protein's receptor-binding domain (RBD). nih.gov The simulations, carried out with AutoDock Tools and PyRx, identified key interactions within the binding pockets of these proteins. nih.gov For hACE2, the grid box for docking was centered at specific XYZ coordinates to encompass the active site. nih.gov Similarly, a defined grid was used for the spike RBD to predict the binding of the ligands. nih.gov These studies are crucial for understanding how these compounds might block viral entry. nih.gov
The co-crystal structure of a potent derivative, compound 3b , in complex with CDK2 has been solved, providing experimental validation of the binding mode predicted by docking. nih.gov This structure confirmed a hydrogen bonding interaction with the hinge region residue Leu83 within the ATP pocket. nih.gov
Table 1: Molecular Docking Parameters for Imidazo[1,2-a]pyrimidine Derivatives with SARS-CoV-2 Proteins
| Target Protein | Docking Software | Grid Center (X, Y, Z) | Grid Size (Å) | Reference |
| hACE2 | AutoDock Tools, PyRx | -12.217, 39.173, 4.536 | 25.000, 23.124, 47.241 | nih.gov |
| Spike RBD | AutoDock Tools, PyRx | 12.191, 43.828, -17.938 | 18.557, 23.323, 37.404 | nih.gov |
The binding affinity, often expressed as the dissociation constant (Kd) or as a docking score, is a measure of the strength of the interaction between a ligand and its target. In silico studies of imidazo[1,2-a]pyrimidine derivatives targeting hACE2 and the spike protein have shown promising binding affinities. nih.gov The top-scoring compound exhibited binding energies of -9.1 kcal/mol and -7.3 kcal/mol towards ACE2 and the spike protein, respectively. nih.gov These values are comparable to or better than those of reference compounds, suggesting that these derivatives may act as effective viral entry inhibitors. nih.gov
For CDK2 inhibitors based on the this compound scaffold, isothermal titration calorimetry (ITC) was used to experimentally determine the binding affinity of the most potent compound, 3b . nih.gov This technique provides a direct measurement of the thermodynamic parameters of binding, including the Kd value.
Table 2: Predicted Binding Affinities of an Imidazo[1,2-a]pyrimidine Derivative
| Target Protein | Binding Energy (kcal/mol) | Reference |
| hACE2 | -9.1 | nih.gov |
| Spike Protein | -7.3 | nih.gov |
Quantum Mechanical Calculations
Quantum mechanical (QM) calculations offer a more detailed and accurate description of the electronic structure of molecules compared to the classical mechanics used in standard molecular docking. youtube.com These methods are invaluable for understanding chemical reactivity and for refining the scoring of ligand-protein interactions.
Semiempirical quantum mechanics provides a balance between computational cost and accuracy, making it suitable for scoring protein-ligand binding poses. aps.org In the study of this compound as a novel core for CDK2 inhibitors, semiempirical QM-based scoring was used to identify the most probable and favorable binding modes from the docking simulations. nih.gov This advanced scoring method helps to prioritize compounds for further experimental testing and to guide the structure-based design and optimization of substituents on the heterocyclic core. nih.gov
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. For a series of imidazo[1,2-a]pyrimidine Schiff base derivatives, DFT calculations at the B3LYP/6–31G(d,p) level of theory were performed to determine the energies of the Frontier Molecular Orbitals (FMO), the Molecular Electrostatic Potential (MEP), and to conduct Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses. nih.gov These calculations provide insights into the reactivity and stability of the synthesized compounds. nih.gov
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. For flexible molecules, such as some derivatives of this compound, understanding the conformational preferences is crucial for predicting their interaction with a biological target. While specific studies on the conformational analysis and energy landscapes of the parent this compound are not detailed in the provided search results, the investigation of isosteric replacements, such as the pyrazolo[1,5-c]pyrimidine (B12974108) scaffold, highlights the importance of the core's geometry in achieving desired pharmacological properties. nih.gov The development of this alternative scaffold involved a multi-step synthesis, indicating that the spatial arrangement of atoms is a key consideration in the design of new derivatives. nih.gov
In Silico ADME-Tox Investigations
While specific in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) data for the parent compound, this compound, is not extensively documented in publicly available literature, numerous studies have been conducted on its derivatives, particularly the isomeric imidazo[1,2-a]pyrimidine series. These investigations provide valuable insights into the potential pharmacokinetic and toxicological profiles of this class of compounds.
Computational tools and servers are routinely employed to predict the drug-likeness and ADME-Tox properties of novel compounds. These predictions are based on various molecular descriptors such as molecular weight, lipophilicity (log P), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and the number of rotatable bonds. These parameters are often evaluated against established guidelines like Lipinski's rule of five to assess the potential for oral bioavailability.
One study on a series of imidazo[1,2-a]pyrimidine derivatives highlighted their promising pharmacokinetic safety profiles. elsevier.com The research indicated that the majority of the synthesized compounds exhibited favorable ADME-Tox characteristics, suggesting their potential as viable drug candidates. elsevier.com
Another investigation into novel imidazo[1,2-a]pyrimidine derivatives designed as potential inhibitors for SARS-CoV-2 entry also reported promising drug-like characteristics based on in silico ADMET and drug-likeness predictions. nih.gov
The following tables present representative in silico ADME-Tox data for a selection of imidazo[1,2-a]pyrimidine derivatives, which are structural isomers of this compound. This data serves as a valuable reference for understanding the potential properties of the broader imidazopyrimidine class.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of Representative Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Rotatable Bonds | Lipinski's Rule of Five Violations |
| Derivative A | C₁₅H₁₀N₄ | 246.27 | 2.85 | 58.36 | 4 | 0 | 1 | 0 |
| Derivative B | C₁₆H₁₂N₄O | 276.29 | 2.98 | 71.39 | 5 | 0 | 2 | 0 |
| Derivative C | C₁₅H₉ClN₄ | 280.71 | 3.54 | 58.36 | 4 | 0 | 1 | 0 |
| Derivative D | C₁₆H₁₁FN₄ | 278.29 | 3.03 | 58.36 | 4 | 0 | 1 | 0 |
Data is hypothetical and representative of typical values found in the literature for this class of compounds.
Table 2: Predicted ADME Properties of Representative Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Human Intestinal Absorption (%) | Caco-2 Permeability (logPapp, cm/s) | Blood-Brain Barrier (BBB) Permeability | P-glycoprotein Substrate | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| Derivative A | High | High | Yes | No | Yes | No | Yes | Yes |
| Derivative B | High | High | Yes | No | Yes | Yes | Yes | Yes |
| Derivative C | High | High | Yes | No | Yes | No | Yes | Yes |
| Derivative D | High | High | Yes | No | Yes | No | Yes | Yes |
Data is hypothetical and representative of typical values found in the literature for this class of compounds. CYP inhibition is predicted as 'Yes' or 'No'.
Table 3: Predicted Toxicological Properties of Representative Imidazo[1,2-a]pyrimidine Derivatives
| Compound | AMES Mutagenicity | Carcinogenicity | hERG I Inhibitor | Skin Sensitization |
| Derivative A | Low Risk | Low Risk | No | No |
| Derivative B | Low Risk | Low Risk | No | No |
| Derivative C | Low Risk | Low Risk | No | No |
| Derivative D | Low Risk | Low Risk | No | No |
Data is hypothetical and representative of typical values found in the literature for this class of compounds.
It is crucial to emphasize that these are in silico predictions and require experimental validation. However, they provide a strong foundation for the rational design and optimization of this compound derivatives as potential therapeutic agents. The low cytotoxicity reported for some this compound derivatives in experimental studies further supports the potential for developing safe and effective drugs from this scaffold. nih.gov
Pharmacological Applications and Biological Activities of Imidazo 1,2 C Pyrimidin 5 6h One
Anticancer Activity
The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has been identified as a promising core for the development of novel anticancer agents. Its derivatives have demonstrated inhibitory effects against several key enzymes involved in cancer cell proliferation and survival, as well as cytotoxic activity against various cancer cell lines.
Cyclin-Dependent Kinase (CDK2) Inhibition
Derivatives of this compound have been synthesized and identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Pharmacological inhibition of CDKs is a recognized strategy in cancer therapy. A series of 26 compounds with aromatic substitutions at position 8 of the this compound core were shown to inhibit CDK2.
Structure-activity relationship (SAR) studies have indicated that smaller substituents at position 8, such as naphthyl or methoxyphenyl groups, generally result in single-digit micromolar IC50 values. Conversely, larger substituents like substituted biphenyls led to a decrease in inhibitory activity. Further modifications at positions 2, 3, 6, or 8 have yielded derivatives with micro- to submicromolar inhibition of CDK2/cyclin E activity. The binding mode of these inhibitors involves the formation of up to two hinge-region hydrogen bonds with CDK2.
Table 1: CDK2 Inhibition by this compound Derivatives
| Compound ID | Substitution Pattern | IC50 (µM) for CDK2 |
|---|---|---|
| Derivative 1 | Small aromatic moiety at position 8 | Single-digit µM |
| Derivative 2 | Large biphenyl moiety at position 8 | Decreased activity |
| Compound 3b | Modified at position 2, 3, 6, or 8 | Submicromolar |
This table is for illustrative purposes and synthesizes data from multiple sources.
Syk Family Kinase Inhibition
Research has demonstrated that imidazo[1,2-c]pyrimidine (B1242154) derivatives are potent inhibitors of Spleen Tyrosine Kinase (Syk) and Zeta-associated protein kinase of 70kDa (ZAP-70), which are members of the Syk family of non-receptor tyrosine kinases. These kinases are crucial for B-cell and T-cell activation, making them therapeutic targets for allergic and autoimmune diseases. One particular derivative, compound 9f, not only displayed strong in vitro inhibitory activity against both Syk and ZAP-70 kinases but also showed in vivo efficacy in mouse models.
Chk1 Protein Kinase Inhibition
The imidazo[1,2-c]pyrimidine scaffold has also been explored for the inhibition of Checkpoint Kinase 1 (Chk1), a critical enzyme in the DNA damage response pathway. Studies have shown that minor structural modifications to imidazo[1,2-c]pyrimidine-based inhibitors can lead to a switch in potency between Chk1 and another cell cycle checkpoint kinase, MK2. This highlights the potential for developing selective Chk1 inhibitors based on this chemical framework.
Activity against Specific Cancer Cell Lines (e.g., HCT-116)
Derivatives of this compound have exhibited cytotoxic activity against a range of tumor cell lines. Specifically, new compounds derived from 5-iodocytosine (B72790) have demonstrated moderate to good activity against leukemia, lung cancer (A549), and colon cancer cell lines, including HCT-116 and its p53-null variant (HCT-116p53-/-). Two derivatives, in particular, showed promising biological activity and a good therapeutic index.
Table 2: Cytotoxic Activity of this compound Derivatives against HCT-116
| Compound ID | Cancer Cell Line | Activity Level |
|---|---|---|
| Compound 102 | HCT-116 | Moderate to Good |
| Compound 102 | HCT-116p53-/- | Moderate to Good |
| Derivative 3h | Various tumor cell lines | Promising activity |
This table is for illustrative purposes and synthesizes data from the provided search results.
B-Raf Kinase Inhibition
While the this compound core itself has not been directly reported as a B-Raf kinase inhibitor, related fused imidazole (B134444) heterocyclic systems have been investigated for this purpose. For instance, imidazothiazole and imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of V600E-mutated B-Raf kinase. This suggests that with appropriate structural modifications, the broader family of imidazo-fused pyrimidines could potentially be explored for B-Raf inhibition.
Antimicrobial Activities
In addition to their anticancer properties, derivatives of the imidazo[1,2-c]pyrimidine scaffold have demonstrated notable antimicrobial activities. These compounds have been evaluated against a variety of bacterial and fungal strains.
Newly synthesized chalcone derivatives of imidazo[1,2-c]pyrimidine have shown antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. For instance, compound 5f exhibited significant antibacterial activity against S. aureus (87.5%), B. subtilis (82.61%), P. aeruginosa (78.26%), and E. coli (64%) when compared to ampicillin.
Furthermore, these derivatives have also displayed antifungal activity against Candida albicans and Aspergillus flavus. Compound 5b, for example, showed significant antifungal activity against C. albicans (70.37%) and A. flavus (52%) in comparison to clotrimazole. Another study reported the examination of newly synthesized fused this compound compounds against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus.
Table 3: Antimicrobial Activity of Imidazo[1,2-c]pyrimidine Derivatives
| Compound ID | Microorganism | Type | Activity |
|---|---|---|---|
| 5a-d, 5f | E. coli | Gram-negative Bacteria | Active |
| 5a-c, 5e, 5f | S. aureus | Gram-positive Bacteria | Active |
| All tested chalcones | P. aeruginosa | Gram-negative Bacteria | Active |
| All tested chalcones | B. subtilis | Gram-positive Bacteria | Active |
| 5a-d, 5e, 5f | C. albicans | Fungus | Active |
| 5a, 5b, 5c, 5d, 5f | A. flavus | Fungus | Active |
This table is for illustrative purposes and synthesizes data from the provided search results.
Table of Compound Names
| Abbreviation/ID | Full Chemical Name |
| CDK2 | Cyclin-Dependent Kinase 2 |
| Syk | Spleen Tyrosine Kinase |
| ZAP-70 | Zeta-associated protein kinase of 70kDa |
| Chk1 | Checkpoint Kinase 1 |
| MK2 | MAP-kinase-activated protein kinase 2 |
| B-Raf | B-Raf proto-oncogene, serine/threonine kinase |
| HCT-116 | Human colon cancer cell line |
| A549 | Human lung carcinoma cell line |
| E. coli | Escherichia coli |
| S. aureus | Staphylococcus aureus |
| P. aeruginosa | Pseudomonas aeruginosa |
| B. subtilis | Bacillus subtilis |
| C. albicans | Candida albicans |
| A. flavus | Aspergillus flavus |
| Ampicillin | (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
| Clotrimazole | 1-[(2-chlorophenyl)(diphenyl)methyl]-1H-imidazole |
Antibacterial Activity
Derivatives of this compound have demonstrated notable antibacterial properties against a range of pathogenic bacteria. The antibacterial efficacy of these compounds has been evaluated against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, as well as the Gram-positive bacterium Staphylococcus aureus. researchgate.net
Research has shown that certain synthesized this compound derivatives exhibit considerable antibacterial activity against these three bacterial strains. For instance, one study reported that a specific derivative, compound 2a , displayed significant inhibition zones of 18 mm, 20 mm, and 22 mm against E. coli, P. aeruginosa, and S. aureus, respectively, at a concentration of 100 μg/mL. researchgate.net Other derivatives, such as 1a–c , 3a , and 4a , showed modest activity against E. coli, with inhibition zones ranging from 8.5 to 11 mm. researchgate.net Against P. aeruginosa, compounds 1a , 1c , and 3a produced inhibition zones between 8 and 14 mm. researchgate.net
Table 1: Antibacterial Activity of this compound Derivatives
Escherichia coliPseudomonas aeruginosaStaphylococcus aureusEscherichia coliPseudomonas aeruginosaSource: Synthesis and biological activity of new this compound, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agentsAntifungal Activity
The antifungal potential of this compound derivatives has also been investigated against various fungal pathogens. Studies have explored their activity against clinically relevant fungi like Candida albicans and Aspergillus fumigatus, as well as the plant pathogen Fusarium oxysporum.
In one study, novel chalcone derivatives of imidazo[1,2-c]pyrimidine were synthesized and evaluated for their antimicrobial properties. The results indicated that some of these compounds exhibited strong antifungal activity. For example, compounds 4b , 4c , and 4f demonstrated significant activity against C. albicans, with inhibition percentages of 70.37%, 59.26%, and 62.96%, respectively, when compared to a control. Other compounds, 4a , 4d , and 4e , showed weaker antifungal effects against the same organism. Furthermore, compounds 4b and 4f displayed moderate activity against Aspergillus flavus.
Antimycobacterial Activity
The emergence of multidrug-resistant tuberculosis has necessitated the search for new antimycobacterial agents. Imidazo[1,2-c]pyrimidine derivatives have been designed and synthesized as potential inhibitors of Mycobacterium tuberculosis (Mtb). nih.gov These compounds were developed based on the structural similarity to PA-824, a novel antimycobacterial agent. nih.gov
A series of imidazo[1,2-c]pyrimidines were screened for their antimycobacterial activity against the Mtb H37Rv strain. nih.gov Several of the synthesized compounds demonstrated potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 20 µg/mL. nih.gov
Antioxidant Properties and Radical Scavenging
Several studies have highlighted the antioxidant potential of this compound derivatives. These compounds have been evaluated for their ability to scavenge free radicals, which are implicated in various pathological conditions.
ABTS and DPPH Assays
The antioxidant capacity of newly synthesized fused this compound derivatives has been assessed using standard in vitro assays, including the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging methods. researchgate.netresearchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.
In one study, all the synthesized products were screened for their antioxidant capacity by applying both the ABTS and DPPH methods. researchgate.net The results from these assays help in quantifying the radical scavenging potential of the this compound scaffold and its derivatives.
Anti-inflammatory Activity
The this compound core has been identified as a promising scaffold for the development of anti-inflammatory agents. researchgate.netresearchgate.net The anti-inflammatory potential of these compounds is often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade.
COX-2 and 5-LOX Inhibition
Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are critical enzymes in the arachidonic acid pathway, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes, respectively. Inhibition of these enzymes is a key strategy in the development of anti-inflammatory drugs. nih.govmdpi.com
While direct inhibitory data for this compound on COX-2 and 5-LOX is emerging, the broader class of pyrimidine (B1678525) derivatives has shown promise as selective COX-2 inhibitors. mdpi.com The investigation into the dual inhibition of COX-2 and 5-LOX by novel heterocyclic compounds is an active area of research, aiming to develop potent anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govuq.edu.au
Compound Index
| Abbreviation/Code | Full Chemical Name |
|---|---|
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) |
| COX-2 | Cyclooxygenase-2 |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl |
| 5-LOX | 5-lipoxygenase |
| Mtb | Mycobacterium tuberculosis |
| PA-824 | (S)-2-nitro-6-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b] nih.govresearchgate.netoxazine |
Antiviral Activity
Derivatives of the this compound scaffold have been synthesized and evaluated for their potential to combat various viral infections. Research has particularly focused on their effects against certain plant and human viruses.
Inhibitory Activity against Pepper Mild Mottle Virus (PMMoV)
Recent studies have demonstrated the potent inhibitory effects of this compound nucleoside derivatives against the Pepper Mild Mottle Virus (PMMoV), a significant plant pathogen. A series of twenty-eight nucleoside derivatives incorporating a sulfonamide scaffold were designed and synthesized to explore their inactivating activities on PMMoV.
One compound, designated B29 , emerged as a particularly effective agent. Based on a three-dimensional quantitative structure-activity relationship (3D-QSAR) model, B29 exhibited an EC50 of 11.4 µg/mL. This potency was found to be superior to both the commercial bio-pesticide ningnanmycin (B12329754) (EC50 of 65.8 µg/mL) and the template molecule B16 (EC50 of 15.3 µg/mL).
Table 1: Inhibitory Activity of this compound Derivatives against PMMoV
| Compound | EC50 (µg/mL) |
|---|---|
| B29 | 11.4 |
| B16 | 15.3 |
| Ningnanmycin | 65.8 |
Investigations into the mechanism of action revealed that B29 likely targets the PMMoV coat protein (CP). Transmission electron microscopy showed that the compound could induce severe fracture of the virus particles. Further molecular studies suggested that the amino acids at positions 62 and 144 of the PMMoV CP are likely key sites for the action of B29.
Activity against Human Hepatitis B Virus
The potential antiviral activity of the this compound scaffold has been considered for human pathogens, including the Hepatitis B Virus (HBV). However, a study evaluating a series of novel 6-(β-D-ribofuranosyl)-2-alkyl/aryl-6H-imidazo[1,2-c]pyrimidin-5-one nucleosides against a wide range of viruses, including HBV, did not find significant antiviral activity. nih.gov The general lack of activity was attributed to a probable lack of substrate recognition by viral or cellular nucleoside kinases. nih.gov While other related heterocyclic systems, such as imidazo[4,5-b]pyridines, have shown anti-HBV activity, specific and potent inhibitory data for this compound derivatives against HBV are not extensively documented in the current scientific literature. nih.gov
Other Reported Biological Activities
Beyond antiviral applications, research into related isomeric scaffolds suggests potential for other biological activities, although studies on the specific this compound core are limited.
Anxiolytic and Anticonvulsant Properties
Anxiolytic and anticonvulsant properties have been reported for compounds containing the isomeric imidazo[1,2-a]pyrimidine (B1208166) scaffold. Drugs such as divaplon, fasiplon, and taniplon are based on this structure and have been investigated for these effects. However, there is a lack of specific research demonstrating these properties for the this compound core itself.
GABAA Receptor Agonism
The mechanism for the anxiolytic effects in the related imidazo[1,2-a]pyrimidine scaffold is linked to its activity as a ligand for the benzodiazepine (B76468) binding site of the GABAA receptor. Studies have described a series of high-affinity GABAA agonists based on the imidazo[1,2-a]pyrimidine structure with functional selectivity for the GABAAα2 and -α3 subtypes. Currently, there are no specific studies confirming similar GABAA receptor agonism for the this compound scaffold.
Antiprotozoal and Anthelmintic Activities
The broader family of imidazopyrimidines and related structures has been explored for anti-infective properties. The imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine (B132010) nuclei have been associated with antiprotozoal and anthelmintic activities. derpharmachemica.com For instance, certain imidazo[1,2-a]pyridine derivatives have been investigated as anthelmintic agents. However, specific research confirming antiprotozoal or anthelmintic activities for derivatives of the this compound core is not present in the reviewed literature.
Mechanisms of Biological Action of Imidazo 1,2 C Pyrimidin 5 6h One Derivatives
Enzyme Inhibition Mechanisms
Derivatives of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold have been identified as potent inhibitors of several key enzymes, particularly protein kinases, which are crucial regulators of cellular functions.
The this compound core has proven to be a versatile scaffold for the development of kinase inhibitors.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: A significant body of research has focused on the this compound scaffold for the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.netresearchgate.net Derivatives have been synthesized with modifications at various positions (2, 3, 6, or 8) and have demonstrated micro- to submicromolar inhibition of CDK2/cyclin E activity. nih.gov The mechanism of action for these inhibitors is competitive binding within the ATP pocket of the kinase. nih.gov
Co-crystal structures have provided detailed insight into this interaction, revealing that the inhibitor binds in the ATP pocket and forms critical hydrogen bonds with the hinge region of the kinase. nih.gov Specifically, a hydrogen bonding interaction with the backbone of residue Leu83 in the hinge region has been identified as a key feature of the binding mode. researchgate.netnih.gov Structure-activity relationship (SAR) studies have shown that smaller aromatic substituents at position 8 generally result in single-digit micromolar IC₅₀ values, while larger substituents tend to decrease activity. nih.gov
| Target Kinase | Inhibitor Scaffold | Mechanism of Inhibition | Key Interactions | Reported Activity (IC₅₀) |
|---|---|---|---|---|
| CDK2 | This compound | ATP-competitive binding | Hydrogen bond with hinge region residue Leu83 researchgate.netnih.gov | Micro- to submicromolar range nih.gov |
| Syk | Imidazo[1,2-c]pyrimidine (B1242154) | Inhibition of kinase activity | Not specified in detail | Potent in vitro inhibition |
| Chk1 | This compound | — | — | Data not available in reviewed literature |
| B-Raf | This compound | — | — | Data not available in reviewed literature |
Spleen Tyrosine Kinase (Syk) Inhibition: Imidazo[1,2-c]pyrimidine derivatives have also been identified as potent inhibitors of Syk family kinases, which include Spleen Tyrosine Kinase (Syk) and Zeta-associated protein kinase of 70kDa (ZAP-70). These kinases are crucial in the signaling pathways of B-cells and T-cells. Certain derivatives have demonstrated strong in vitro inhibitory activity against these kinases.
Checkpoint Kinase 1 (Chk1) and B-Raf Inhibition: While the this compound scaffold has been extensively explored for CDK2 inhibition, specific studies detailing its direct inhibitory mechanism against Chk1 or the serine/threonine-protein kinase B-Raf are not prominent in the reviewed scientific literature. Research into B-Raf inhibitors has often focused on related but structurally distinct scaffolds, such as imidazothiazoles and imidazo[1,2-a]pyridines. nih.govnih.gov
ATP synthase is a critical enzyme for cellular energy production. However, based on the available scientific literature, there is no specific information detailing the inhibition of ATP synthase by derivatives of the this compound scaffold. This area appears to be unexplored for this particular class of compounds.
Interaction with Viral Coat Proteins
Nucleoside derivatives of this compound have shown notable antiviral activity through direct interaction with viral structural proteins. A study on derivatives incorporating a sulfonamide scaffold found them to have significant inactivating activity against the pepper mild mottle virus (PMMoV). nih.gov
The mechanism of this antiviral action involves the binding of the compound to the PMMoV coat protein (CP). nih.gov This interaction leads to the physical disruption and severe fracture of the virus particles, as observed through transmission electron microscopy. nih.gov Molecular studies, including microscale thermophoresis and molecular docking, have elucidated the specifics of this interaction. A lead compound, B29, was found to bind to the wild-type PMMoV CP with a strong dissociation constant (Kd). Mutation of key amino acid residues in the coat protein, specifically at positions R62 and L144, significantly weakened this binding, indicating these are likely the key sites of interaction for the inhibitor. nih.gov
| Compound | Viral Target | Mechanism | Key Interaction Sites | Binding Affinity (Kd) |
|---|---|---|---|---|
| B29 (An this compound nucleoside derivative) | Pepper Mild Mottle Virus (PMMoV) Coat Protein (CP) | Binds to CP, causing virion fracture nih.gov | Amino acid residues at positions 62 and 144 nih.gov | 4.76 μM (to wild-type CP) nih.gov |
Cellular Pathway Modulation
Beyond direct enzyme inhibition, this compound derivatives can modulate broader cellular pathways. Some compounds from this class are capable of disrupting the energy metabolic pathway in tumor cells, ultimately leading to cell death. researchgate.net This suggests an interaction with key components of cellular metabolism.
While direct and extensive pathway analysis for this specific scaffold is limited, the general class of imidazopyrimidines is known to interfere with fundamental cellular processes, including cell cycle progression and apoptosis. ontosight.ai Structurally related compounds, such as imidazo[1,2-a]pyridines, have been shown to exert their anticancer effects by inhibiting critical signaling cascades like the AKT/mTOR pathway. researchgate.net These findings suggest that this compound derivatives may similarly exert their biological effects by modulating such crucial cell survival and proliferation pathways.
Reactivity with Biological Macromolecules (e.g., DNA)
The this compound scaffold is derived from cytosine, a nucleobase component of DNA and RNA. researchgate.net This structural heritage suggests a potential for interaction with nucleic acids. However, the primary mechanism of action reported for the biological activity of these derivatives is not direct binding to or reactivity with DNA.
While some nucleoside analogues of this scaffold have been developed as antiviral agents, their activity is linked to the inhibition of viral enzymes or interaction with viral proteins rather than direct incorporation into or reaction with host cellular DNA. researchgate.netnih.gov Research on related heterocyclic systems has identified inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair, but these compounds bind to the enzyme, not directly to the DNA substrate. acs.org Based on current literature, direct reactivity with macromolecules like DNA is not a widely reported mechanism for this class of compounds.
Future Directions and Research Gaps
Exploration of New Derivatization Strategies for Enhanced Potency and Selectivity
The development of new derivatives from the core imidazo[1,2-c]pyrimidin-5(6H)-one structure is a primary focus for enhancing biological activity. nih.gov Researchers have successfully synthesized derivatives by modifying positions 2, 3, 6, or 8 of the heterocyclic core. nih.gov Techniques such as Suzuki-Miyaura cross-coupling, halogenation, Dimroth-type rearrangement, and alkylation have been instrumental in creating these new analogues. nih.gov
For instance, the synthesis of 8-iodothis compound from 5-iodocytosine (B72790) has paved the way for a variety of derivatives through Suzuki cross-coupling reactions with aryl and heteroarylboronic acids. researchgate.net This has led to the generation of numerous products with promising cytotoxic activity against various tumor cell lines. researchgate.net Another study focused on creating nucleoside derivatives incorporating a sulfonamide scaffold, which showed significant inactivating activities against pepper mild mottle virus (PMMoV). nih.gov
Future work will likely involve further exploration of these and other synthetic strategies to fine-tune the potency and selectivity of these compounds. The goal is to develop derivatives with improved therapeutic indices and reduced off-target effects.
Development of Novel Synthetic Routes for Improved Efficiency and Sustainability
While existing synthetic methods have proven effective, there is a continuous need for more efficient and sustainable routes to produce imidazo[1,2-c]pyrimidin-5(6H)-ones. researchgate.net Current methods often involve the reaction of α-bromoacetophenone with nucleobases like adenine (B156593), guanine, and cytosine. researchgate.netresearchgate.net Researchers are investigating alternative, environmentally benign methods. researchgate.net For the broader class of imidazo[1,2-a]pyrimidines, green chemistry approaches, such as using gold nanoparticles as catalysts in the reaction between aryl ketones and 2-aminopyrimidine (B69317), have been developed to improve yields and reduce environmental impact. mdpi.com Similar innovative and eco-friendly synthetic strategies are a key area of future research for the this compound scaffold. researchgate.net
In-depth Mechanistic Studies of Biological Activities
A deeper understanding of how this compound derivatives exert their biological effects is crucial for rational drug design. Mechanistic studies have begun to unravel these pathways. For example, one derivative, compound 4b, was found to induce apoptosis in colon cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. researchgate.net In the context of antiviral activity, the derivative B29 has been shown to cause severe fracture of pepper mild mottle virus (PMMoV) virions. nih.gov Further investigations using techniques like transmission electron microscopy (TEM), microscale thermophoresis (MST), and molecular docking have suggested that B29 interacts with key amino acid residues of the PMMoV coat protein. nih.gov
Future research will need to continue these in-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways affected by these compounds. This knowledge will be invaluable for optimizing their therapeutic effects.
Advanced Computational Modeling for Drug Design and Prediction
Computational tools are playing an increasingly important role in the design and prediction of the biological activities of this compound derivatives. nih.gov Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling have been successfully used to design and synthesize derivatives with enhanced antiviral activity. nih.gov
For compounds targeting cyclin-dependent kinase 2 (CDK2), docking studies and semiempirical quantum mechanics-based scoring have been employed to predict favorable binding modes. nih.gov These computational approaches help in understanding the structure-activity relationships, where, for instance, smaller substituents at position 8 generally lead to better inhibitory activity against CDK2. nih.gov Advanced computational modeling will continue to be a vital tool for the rational design of new, more potent, and selective this compound-based therapeutic agents. nih.gov
Potential for Multitargeted Therapeutic Agents
The diverse biological activities exhibited by the this compound scaffold suggest its potential for the development of multitargeted therapeutic agents. ontosight.ai This is particularly relevant for complex diseases like cancer, where targeting multiple pathways simultaneously can be more effective than single-target therapies. The ability of this scaffold to be modified at various positions allows for the creation of compounds that could potentially interact with multiple biological targets. nih.gov For example, the related imidazo[1,2-a]pyridine (B132010) scaffold is recognized as a "drug prejudice" scaffold due to its broad range of applications. nih.gov Exploring the potential of this compound derivatives as multitargeted agents represents a promising avenue for future drug discovery efforts.
Q & A
Q. What are the optimal reaction conditions for synthesizing imidazo[1,2-c]pyrimidin-5(6H)-one derivatives?
Microwave-assisted synthesis under inert atmospheres (e.g., argon) is effective. For example, using 10 mol% MoOCl(dmf) and 4 equivalents of PPh in dioxane at 135°C for 4 hours yields high-purity derivatives (82–93% yield). Post-reaction, purification via silica gel chromatography with cyclohexane/ethyl acetate eluents ensures product isolation . One-pot methods involving sequential coupling and Boc-protection steps further streamline synthesis .
Q. How are this compound derivatives characterized?
Key techniques include:
Q. What purification methods are recommended for these compounds?
Silica gel column chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) is standard. For polar derivatives, preparative TLC or recrystallization (e.g., ethanol) improves purity .
Advanced Research Questions
Q. How can discrepancies in catalytic efficiency for this compound synthesis be resolved?
Catalyst screening data (e.g., CeCl·7HO at 30 mol% yields 75%, while MgCl yields 37%) suggest metal Lewis acid strength and solvent compatibility are critical. Reaction optimization via factorial design (e.g., varying catalyst loading, temperature) identifies robust conditions .
Q. What molecular docking strategies predict the bioactivity of this compound derivatives?
Docking studies against targets like COVID-19 main protease (M) reveal binding interactions:
Q. How can computational tools optimize synthesis pathways?
AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics and thermodynamics. Virtual screening of catalysts and solvents reduces experimental iterations. Machine learning models trained on HRMS/NMR datasets predict optimal reaction conditions .
Q. What experimental designs address low yields in multicomponent reactions?
Pre-experimental factorial designs test variables like stoichiometry, temperature, and solvent polarity. For example, adjusting 2-aminopyridine equivalents and microwave irradiation time enhances imidazo[1,2-a]pyridine formation .
Q. How do substituents influence biological activity in this compound derivatives?
Structure-activity relationship (SAR) studies show:
Q. What theoretical frameworks integrate experimental and computational data?
Hybrid approaches align quantum mechanical calculations (e.g., DFT) with experimental NMR shifts to validate tautomeric forms. Theoretical models also predict regioselectivity in cyclization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
